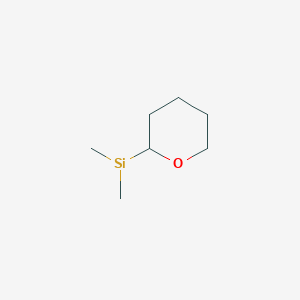

2-Dimethylsilyltetrahydropyran

Beschreibung

Significance of Tetrahydropyran (B127337) Scaffolds in Organic Synthesis

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents. wikipedia.orgwhiterose.ac.uk Its prevalence underscores the importance of developing efficient and stereoselective methods for its construction. The THP scaffold is a core component of many carbohydrates, marine natural products, and polyether antibiotics, contributing significantly to their three-dimensional structure and biological function. wikipedia.orgthieme-connect.de Consequently, the synthesis of substituted tetrahydropyrans remains a central focus in the field of organic synthesis. wordpress.com

Role of Organosilicon Moieties in Heterocycle Synthesis

Organosilicon moieties have become indispensable in modern organic synthesis due to their profound influence on the reactivity and selectivity of chemical transformations. acs.org The silicon-carbon bond is relatively stable to many reaction conditions, yet it can be cleaved selectively, making silyl (B83357) groups excellent control elements. acs.org In the realm of heterocycle synthesis, organosilicon compounds are utilized to:

Promote Cyclization Reactions: The electrophilic nature of silicon and its ability to stabilize adjacent positive charge (β-silyl effect) facilitates various cyclization reactions. soci.org

Control Stereochemistry: The steric bulk and electronic properties of silyl groups can direct the stereochemical outcome of reactions, leading to the formation of specific diastereomers or enantiomers. thieme-connect.deacs.org

Serve as Synthetic Handles: The silyl group can be transformed into other functional groups, such as a hydroxyl group, or removed entirely, adding to the synthetic versatility of the molecule. acs.org

The unique properties of silicon, including its larger atomic radius and the strength of the silicon-oxygen bond, contribute to its utility in constructing complex cyclic systems. soci.org

Overview of 2-Silyltetrahydropyrans and Related Derivatives in Contemporary Organic Synthesis

2-Silyltetrahydropyrans and their derivatives are valuable intermediates in organic synthesis, primarily utilized in the stereoselective construction of substituted tetrahydropyran rings. The silyl group at the C2 position plays a crucial role in various synthetic strategies, most notably in Prins-type cyclizations and related transformations.

The silyl-Prins cyclization is a powerful method for the synthesis of tetrahydropyrans. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where a silyl group on the alkene directs the cyclization and controls the stereochemistry of the resulting tetrahydropyran. nih.gov For instance, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid can yield highly substituted exo-methylene tetrahydropyrans. nih.gov

Furthermore, tandem reactions involving a silyl-Prins cyclization have been developed to create complex tetrahydropyran structures in a single step. nih.gov A notable example is the tandem allylation–silyl-Prins cyclization, which has been successfully employed in the synthesis of 2,6-disubstituted tetrahydropyrans. nih.gov

The utility of 2-silyltetrahydropyrans extends to their use in formal [4+2]-cycloaddition reactions with aldehydes, providing a stereoselective route to functionalized tetrahydropyran rings. acs.org The silyl group in these reactions acts as a directing group and can be subsequently removed or functionalized.

While specific studies on 2-dimethylsilyltetrahydropyran are scarce, the extensive research on related silylated tetrahydropyrans, such as those bearing trimethylsilyl (B98337) (TMS) groups, highlights the synthetic potential of this class of compounds. The principles governing the reactivity and stereochemical influence of the silyl group are broadly applicable and continue to inspire the development of novel synthetic methodologies.

Synthetic Strategies for 2-Silyltetrahydropyrans

The following table summarizes key synthetic methodologies that have been developed for the construction of 2-silyltetrahydropyran derivatives.

| Synthetic Method | Description | Key Reagents/Catalysts | Stereochemical Outcome | Reference(s) |

| Silyl-Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, where a silyl group on the alkene directs the reaction. | Lewis acids (e.g., TMSOTf, In(OTf)₃) | Often leads to cis-2,6-disubstituted tetrahydropyrans. | nih.gov |

| Tandem Allylation–Silyl-Prins Cyclization | A one-pot process combining the allylation of an aldehyde with a subsequent silyl-Prins cyclization. | Indium metal, Lewis acids | Provides access to polysubstituted exo-methylene tetrahydropyrans. | nih.gov |

| Alkynylsilane Prins Cyclization | Reaction of a secondary homopropargyl alcohol bearing a trimethylsilyl group with an aldehyde. | Lewis acids (e.g., FeCl₃) | Highly stereoselective for cis-2,6-dihydropyrans. | nih.gov |

| Formal [4+2]-Cycloaddition of Allylsilanes | Reaction of an allylsilane with an aldehyde to form a tetrahydropyran ring. | Lewis acids | Stereoselective synthesis of tetrahydropyrans. | acs.org |

| Tandem Sakurai Allylation/Intramolecular 6-Exo-Tet Cyclization | A two-step sequence involving a Sakurai allylation followed by an intramolecular cyclization. | Lewis acids (e.g., TiCl₄), base | Synthesis of chiral tetrahydropyrans. | youtube.com |

Eigenschaften

Molekularformel |

C7H15OSi |

|---|---|

Molekulargewicht |

143.28 g/mol |

InChI |

InChI=1S/C7H15OSi/c1-9(2)7-5-3-4-6-8-7/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

YTVBULMKVNFZGN-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)C1CCCCO1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Dimethylsilyltetrahydropyran and Analogues

Stereoselective Synthesis Approaches for Silylated Tetrahydropyrans

Among the most powerful techniques for the stereoselective synthesis of the tetrahydropyran (B127337) framework is the Prins cyclization. beilstein-journals.org This reaction and its variants have been extensively developed to afford highly substituted THP derivatives with excellent control over the stereochemistry. uva.esacs.org The use of silicon-tethered nucleophiles, such as in silyl-Prins cyclizations, offers several advantages, including faster reaction rates and higher selectivity. acs.orgnih.gov

The Prins cyclization involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol. nih.gov The mechanism proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the tetrahydropyran ring. beilstein-journals.orgnih.gov The stereoselectivity of the reaction is typically high, resulting from a chair-like transition state where substituents preferentially occupy equatorial positions. nih.gov

The condensation of homoallylic alcohols with carbonyl compounds, such as aldehydes, is the foundational step of the Prins cyclization. uva.es In the context of silylated tetrahydropyrans, silyl-substituted homoallylic alcohols (alkenylsilanes) are employed as key starting materials. acs.orgnih.gov The reaction is initiated by a Brønsted or Lewis acid, which activates the aldehyde for nucleophilic attack by the alcohol, leading to an oxocarbenium ion. uva.es This intermediate is then intramolecularly trapped by the silylated alkene. acs.orgnih.gov

For instance, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid can yield a tetrahydropyran as a single diastereomer. beilstein-journals.org A one-pot method involves treating 3-iodo-2-[(trimethylsilyl)methyl]propene with an aldehyde and indium metal to generate a homoallylic alcohol in situ, which then undergoes a silyl-Prins cyclization to form polysubstituted exo-methylene THPs. beilstein-journals.org The choice of Lewis acid can be critical in directing the reaction pathway and determining the final product structure. uva.es

Table 1: Examples of Silyl-Prins Cyclization with Vinylsilyl Alcohols

| Alcohol Substrate | Aldehyde | Lewis Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol | Benzaldehyde | BiCl₃/TMSCl | (2R,6S)-2-((E)-but-2-en-2-yl)-6-phenyltetrahydro-2H-pyran | 80% | uva.es |

| (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol | 4-Nitrobenzaldehyde | BiCl₃/TMSCl | (2R,4S,6R*)-4-chloro-4-(dimethyl(phenyl)silyl)-2-methyl-6-(4-nitrophenyl)tetrahydro-2H-pyran | 40% | uva.es |

| (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol | Cyclohexane carboxaldehyde | BiCl₃/TMSCl | (2S,4R,6S*)-4-chloro-2-cyclohexyl-4-(dimethyl(phenyl)silyl)-6-methyltetrahydro-2H-pyran | 60% | uva.es |

A variation of the Prins strategy involves the use of silyl (B83357) acetals. A tandem allylation–silyl-Prins cyclization strategy can be employed to produce 2,6-disubstituted tetrahydropyrans. beilstein-journals.orgbeilstein-journals.org This approach involves the ionization of α,β-unsaturated acetals in the presence of electron-rich olefins, which generates an oxocarbenium ion that subsequently undergoes cyclization. beilstein-journals.orgbeilstein-journals.org This method demonstrates the versatility of Prins-type reactions in constructing complex THP systems. beilstein-journals.org

Enecarbamates have proven to be highly effective terminating groups in Prins cyclizations, enabling the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones. nih.govresearchgate.net A significant advantage of this methodology is the stereoselective preparation of the enecarbamate precursors through the alkylation of metalated (E)-enecarbamates with epoxides. nih.govpsu.edu The stereochemistry established in the acyclic precursor is then transferred with high fidelity during the cyclization process. nih.govresearchgate.net

The reaction of an enecarbamate with an aldehyde in the presence of a mild Lewis acid, such as indium trichloride (B1173362) (InCl₃), produces all-cis-tetrahydropyran-4-one derivatives in excellent yields. nih.gov The cyclization proceeds through a diequatorial chair-like conformation of the oxocarbenium ion, leading to an N-acyliminium ion which, upon hydrolysis, gives the final product. nih.gov This approach has been successfully applied to the synthesis of various substituted tetrahydropyrans, including 2,3,5,6-tetrasubstituted and cis-2,6-disubstituted analogues, and was instrumental in a formal total synthesis of (+)-ratjadone A. nih.govpsu.edu

Table 2: Diastereoselective Prins Cyclization of Enecarbamates

| Enecarbamate Precursor | Aldehyde | Lewis Acid | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Trisubstituted (E)-enecarbamate | Benzaldehyde | InCl₃ | all-cis-2,3,6-trisubstituted tetrahydropyran-4-one | High fidelity transfer of stereochemistry | nih.govnih.gov |

| (E)-enecarbamate | Various | InCl₃ | cis-2,3-disubstituted tetrahydropyran | Accessible via methodology | nih.gov |

A highly effective method for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones involves the silyl enol ether Prins cyclization. nih.govacs.org The key step is the condensation of a hydroxy silyl enol ether with an aldehyde, activated by a Lewis acid, to generate an oxocarbenium ion. beilstein-journals.orgacs.org This intermediate is then trapped intramolecularly by the silyl enol ether nucleophile to form the tetrahydropyran-4-one ring. beilstein-journals.orgnih.gov

This cyclization is tolerant of a wide array of functional groups and allows for the creation of more than 30 new tetrahydropyran-4-ones with yields up to 97% and high diastereoselectivity (>95:5 dr). nih.govacs.org The stereochemical outcome is consistent with a chair-like transition state where the substituents on the developing ring adopt pseudo-equatorial positions to minimize steric interactions. acs.org This method is particularly effective for introducing quaternary centers at the C-3 position of the THP ring. acs.org

Table 3: Silyl Enol Ether Prins Cyclization Results

| Hydroxy Silyl Enol Ether Substituent (R³) | Aldehyde (R¹) | Diastereomeric Ratio (cis:trans) | Yield | Reference |

|---|---|---|---|---|

| Methyl | Benzaldehyde | >95:5 | 92% | acs.org |

| Methyl | Isovaleraldehyde | >95:5 | 85% | acs.org |

| Methyl | Acrolein | >95:5 | 81% | acs.org |

Acid-Mediated Cyclizations of Silylated Alkenols

Acid-mediated cyclization of silylated alkenols represents a fundamental strategy for constructing tetrahydropyran rings. uva.es The process is initiated by the acid-catalyzed reaction between the hydroxyl group of the silylated alkenol and an aldehyde, forming an oxocarbenium ion. acs.orgnih.gov This electrophilic species then undergoes an endo-cyclization, with the silylated alkene acting as the nucleophile. uva.esnih.gov The resulting cyclic carbocation, often stabilized by the β-silicon effect, is then trapped by a nucleophile present in the reaction medium to afford the substituted tetrahydropyran. acs.org

The use of different acids, such as Brønsted or Lewis acids, can influence the reaction's outcome and selectivity. uva.esuva.es For example, a Brønsted superacid-catalyzed Prins cyclization of an unsaturated enol ether was reported to produce a cis-2,6-disubstituted 4-methylenetetrahydropyran. beilstein-journals.orgnih.gov Similarly, the reaction of terminal cyclopropylsilyl alcohols with various aldehydes (alkylic, vinylic, aromatic) in the presence of a Lewis acid like BiCl₃ provides a highly efficient and stereoselective route to 2,3,4,6-tetrasubstituted tetrahydropyrans. nih.gov This methodology highlights the power of acid-mediated cyclizations in creating multiple stereogenic centers in a single step with high control. nih.gov

Oxidative C-H Bond Activation for Tetrahydropyran Ring Formation

Oxidative C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of tetrahydropyrans. nih.govnih.gov This method avoids the need for pre-functionalized starting materials, as it directly functionalizes unreactive C-H bonds. nih.gov A common approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the formation of an oxocarbenium ion from benzylic and allylic ethers. nih.govnih.gov This is followed by an intramolecular nucleophilic addition to form the tetrahydropyran ring with high diastereocontrol. nih.govnih.gov

This methodology is tolerant of acid-labile functional groups and allows for the use of simple etherification reactions to link fragments before cyclization. nih.gov The resulting products can be versatile unsaturated tetrahydropyrans, which can be further diversified through post-cyclization manipulations. nih.gov For example, vinylsilane-containing tetrahydropyrans are excellent precursors for a variety of transformations due to their predictable conformations and directing effects. nih.gov

The following table illustrates the results of DDQ-mediated oxidative cyclization of various silylallylic ethers. nih.gov

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | Z-3-phenyldimethylsilane 1 | Tetrahydropyrone 2 | 85 |

| 2 | E-3-phenyldimethylsilane 3 | Tetrahydropyrone 4 | 82 |

| 3 | Z-2-phenyldimethylsilane 5 | Tetrahydropyrone 6 | 78 |

| 4 | E-2-phenyldimethylsilane 7 | Tetrahydropyrones 8 and isomer | 75 (1:1 mixture) |

Cyclization of Allenyl Silanes to Form Tetrahydropyrans

The cyclization of allenyl silanes provides another route to tetrahydropyran rings. The presence of the silicon atom in these unsaturated systems has a significant influence on their reactivity, often referred to as the β-silicon effect. researchgate.net This effect stabilizes a developing positive charge at the β-position relative to the silicon atom, facilitating certain cyclization reactions. researchgate.net While specific examples detailing the synthesis of 2-dimethylsilyltetrahydropyran via this method are not prevalent in the provided context, the general principle of utilizing the unique reactivity of organosilicon compounds is a recurring theme in the synthesis of silylated heterocycles. researchgate.net

Palladium-Catalyzed Reactions Involving Silylated Precursors

Palladium catalysis offers a versatile platform for the synthesis of tetrahydropyran derivatives, including those incorporating silicon moieties. researchgate.netnih.gov One approach involves the palladium-catalyzed silylation of aryl chlorides with reagents like hexamethyldisilane (B74624) to generate aryltrimethylsilanes. organic-chemistry.org These silylated aromatics can then be incorporated into more complex structures. While not a direct cyclization to a tetrahydropyran, this method is crucial for preparing silylated precursors. organic-chemistry.org

More directly, palladium-catalyzed cascade alkoxycarbonylative macrolactonizations of alkendiols have been developed to construct tetrahydropyran-containing bridged macrolactones in a single step. nih.gov This method has proven effective for creating various ring sizes and tolerates a range of substituents, including challenging tertiary alcohols. nih.gov Mechanistic studies suggest that this transformation proceeds through a trans-oxypalladation step. nih.gov

Furthermore, sequential palladium-catalyzed processes, such as silylcyanation/cross-coupling, have been reported for the synthesis of functionalized cyclic silyl ethers. nih.gov These reactions demonstrate the power of palladium catalysis in orchestrating complex transformations involving silylated intermediates. nih.gov

Precursor Synthesis and Derivatization for Silylated Tetrahydropyran Construction

The synthesis of silylated tetrahydropyrans is critically dependent on the availability of appropriate silylated precursors. Silylation is a widely employed derivatization technique in organic synthesis and analysis. restek.comrestek.comnih.gov It involves the replacement of an active hydrogen atom, typically in a hydroxyl group, with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. restek.comrestek.comnih.gov This derivatization increases the volatility and thermal stability of the compound while decreasing its polarity. restek.comnih.gov

A variety of silylating agents are available, including N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often used with a catalyst like tert-butyldimethylchlorosilane (TBDMCS). restek.comrestek.com The choice of silylating agent can be critical for achieving quantitative derivatization. researchgate.net For instance, some silylating agents, in the presence of acids or bases, can convert carbonyl groups into their enol tautomers, which can then be silylated to form enol silyl ethers. researchgate.net

The synthesis of precursors for silylated tetrahydropyrans often involves the strategic introduction of a silyl group onto an acyclic molecule containing a hydroxyl group and a double or triple bond, which will subsequently undergo cyclization. The stability and reactivity of these silylated precursors are key to the success of the subsequent ring-forming reactions.

Preparation of Silyl-Containing Homoallylic Alcohols

A key precursor for the synthesis of many substituted tetrahydropyrans is a homoallylic alcohol. In the context of preparing this compound, a homoallylic alcohol bearing a dimethylsilyl group at the appropriate position would be a critical intermediate. The synthesis of such compounds can be approached in several ways.

One versatile method for the asymmetric synthesis of substituted pyrans involves the reaction of two different aldehydes with a silyl-stannane reagent. nih.gov This two-step process begins with the catalytic asymmetric allylation of the first aldehyde, followed by the reaction of the resulting alcohol with a second aldehyde. nih.gov While this method has been demonstrated for the synthesis of 2,6-disubstituted-4-methylenetetrahydropyrans, the underlying principle of forming a functionalized homoallylic alcohol could be adapted. nih.gov

A general and robust metal-free, multi-component approach for synthesizing homoallylic alcohols involves the in-situ generation of transient allylic boronic species from the reaction of E-vinyl boronic acids with trimethylsilyl diazomethane (B1218177) (TMSCHN2). These species are then trapped by aldehydes to yield the desired homoallylic alcohols. nih.gov This method is notable for its scalability and has been successfully transferred from flow chemistry to batch protocols. nih.gov The versatility of this approach suggests that a suitably substituted vinyl boronic acid or aldehyde could be employed to introduce the necessary dimethylsilyl group.

The following table summarizes the yields of various homoallylic alcohols prepared using the multicomponent coupling approach with different aldehydes and vinyl boronic acids.

Table 1: Synthesis of Homoallylic Alcohols via Multicomponent Coupling

| Entry | Aldehyde (R1CHO) | Vinyl Boronic Acid (R2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde | 4-Methylphenyl | 4a | 85 |

| 2 | 4-Methoxybenzaldehyde | 4-Methylphenyl | 4b | 78 |

| 3 | 2-Naphthaldehyde | 4-Methylphenyl | 4c | 82 |

| 4 | 4-Nitrobenzaldehyde | 4-Methylphenyl | 4d | 75 |

| 5 | Cyclohexanecarboxaldehyde | 4-Methylphenyl | 4e | 70 |

Data sourced from a study on metal-free multicomponent approaches to homoallylic alcohols. nih.gov

Introduction of Silyl Moieties into Alkene Coupling Partners

The introduction of a silyl group, such as dimethylsilyl, is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the silyl group into one of the coupling partners before the formation of the tetrahydropyran ring or by introducing it to a pre-formed ring system.

One of the most common methods for introducing a silyl group is through the silylation of an alcohol to form a silyl ether. Numerous methods exist for this transformation, often employing a silyl halide (e.g., dimethylsilyl chloride) in the presence of a base. While this typically serves as a protecting group strategy, the silyl group can also be a permanent feature of the final molecule.

A more direct approach to forming a carbon-silicon bond involves the reaction of an organometallic reagent with a silyl electrophile or, conversely, a silyl-metal species with an organic electrophile. For instance, silyl lithium reagents, which can be generated from the corresponding chlorosilanes, react with unactivated primary and secondary alkyl chlorides or triflates to form tetraorganosilanes. researchgate.net This nucleophilic substitution proceeds under mild conditions and in the absence of a transition metal catalyst, often with high stereospecificity. researchgate.net This strategy could be employed to introduce a dimethylsilyl group onto a tetrahydropyran precursor bearing a suitable leaving group.

The following table illustrates the scope of the silylation of unactivated alkyl chlorides with silyl lithium reagents.

Table 2: Silylation of Unactivated Alkyl Chlorides with Silyl Lithium Reagents

| Entry | Alkyl Chloride | Silyl Lithium Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Chlorooctane | PhMe2SiLi | 1-Octyl(dimethyl)phenylsilane | 85 |

| 2 | 1-Chloro-4-phenylbutane | PhMe2SiLi | (4-Phenylbutyl)dimethylphenylsilane | 90 |

| 3 | (Chloromethyl)cyclopropane | PhMe2SiLi | (Cyclopropylmethyl)dimethylphenylsilane | 78 |

| 4 | 2-Chlorooctane | PhMe2SiLi | (Octan-2-yl)dimethylphenylsilane | 65 |

Data adapted from research on the synthesis of alkyl silanes via reaction of unactivated alkyl chlorides with silyl lithium reagents. researchgate.net

Intramolecular hydrosilylation of an appropriate unsaturated alcohol is another powerful strategy for the concurrent formation of the tetrahydropyran ring and the introduction of the silyl moiety as part of the ring structure. This reaction typically involves the use of a transition metal catalyst, such as a platinum or rhodium complex, to facilitate the addition of a Si-H bond across a carbon-carbon double or triple bond within the same molecule. For the synthesis of this compound, a homoallylic alcohol could be reacted with a reagent like dimethylsilane (B7800572) (H2SiMe2) in the presence of a suitable catalyst. The intramolecular nature of the reaction would favor the formation of the six-membered tetrahydropyran ring.

Stereochemical Control and Mechanistic Insights in 2 Dimethylsilyltetrahydropyran Synthesis

Diastereoselective Aspects of Tetrahydropyran (B127337) Ring Construction

The stereochemical outcome of tetrahydropyran ring formation is profoundly influenced by a variety of factors, including the nature of substituents on the precursor molecule, the conformational preferences of transition states, and the strategic formation of new stereocenters.

Influence of Substituent Effects on Stereoselectivity

Substituents on the acyclic precursor play a crucial role in dictating the diastereoselectivity of the cyclization process. The steric and electronic properties of these groups can significantly influence the energy of competing transition states, thereby favoring the formation of one diastereomer over another.

Research has shown that alkyl, nitrogen, and oxygen-containing substituents at various positions on ketone precursors can direct the stereochemical course of intramolecular C-H bond oxidation reactions to form tetrahydropyrans. nih.gov For instance, ketones with a methyl group at the α, β, or γ-position exhibit diastereoselectivities that align with predictions based on steric interactions in the transition states. nih.gov Bulky groups, such as a phthalimido group at the α or β-position, can lead to excellent stereoselectivity, often yielding a single diastereomer. nih.gov

Conversely, the presence of β-oxygen substituents can lead to a reversal of stereoselectivity compared to β-alkyl or nitrogen substituents. nih.gov This phenomenon is often attributed to hydrogen bonding interactions within the transition state, which can override steric effects. nih.gov In cases where both methyl and silyloxy groups are present, hydrogen bonding can become the dominant factor in determining diastereoselectivity. nih.gov The cyclization of (silyl)allylic ethers is a notable example where high stereocontrol is achieved, leading to the efficient formation of cis-2,6-disubstituted tetrahydropyrones, making it a preferred method for target-oriented synthesis. pitt.edu

A systematic study on tetrahydropyran synthesis via radical cyclization has also highlighted the significant impact of substituent effects on the reaction outcome. acs.org

Role of Chair-like Transition States in Cyclization Reactions

The stereochemical outcome of many tetrahydropyran-forming cyclizations can be rationalized by invoking chair-like transition state models, analogous to the well-established Zimmerman-Traxler model for aldol (B89426) reactions. harvard.eduias.ac.in In these models, the substituents on the forming ring adopt pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby directing the stereochemistry of the final product.

For instance, in the Prins cyclization, the reaction is proposed to proceed through an (E)-oxocarbenium ion that is stabilized in a chair-like transition state. organic-chemistry.org This arrangement leads to a cis-selective nucleophilic attack, resulting in the formation of all-cis-substituted tetrahydropyran derivatives. organic-chemistry.org Computational studies have been employed to investigate the energies of different transition state conformations, such as chair-like and boat-like structures, to predict and explain the observed diastereoselectivities. e3s-conferences.orgsandiego.edu In some cases, boat-like transition states may be energetically favored over chair-like ones, leading to the formation of trans-substituted products. e3s-conferences.org The preference for a chair or boat transition state can be influenced by factors such as the solvent and the nature of the catalyst. e3s-conferences.orgsandiego.edu

The geometry of the transition states for the cyclization of various 5-hexenyl radicals, including oxa-substituted systems, has been computationally studied, revealing conserved exo-chair, exo-boat, and endo-chair transition states. scirp.org

Formation of Quaternary and Vicinal Stereocenters

The construction of quaternary and vicinal stereocenters represents a significant challenge in organic synthesis due to the inherent steric hindrance associated with bringing together highly substituted carbon atoms. chinesechemsoc.orgresearchgate.net The synthesis of tetrahydropyrans bearing such complex stereochemical arrays requires carefully designed strategies.

Methodologies have been developed for the stereoselective synthesis of polysubstituted tetrahydropyrans where quaternary centers adjacent to the ring oxygen can be formed. mdpi.com The diastereoselectivity in these reactions is often high, leading to a single diastereomer where the newly formed group is positioned anti to the substituent at the C-3 position. This selectivity is attributed to the avoidance of unfavorable 1,3-diaxial interactions in the reactive conformation. mdpi.com

The stereoselective construction of vicinal all-carbon quaternary stereocenters is a particularly formidable challenge. chinesechemsoc.org Strategies to achieve this include double Heck coupling, double aldol reactions, and various cycloaddition reactions. chinesechemsoc.org Catalytic asymmetric methods are also being developed to address this challenge. ethz.chacs.org Intramolecular radical cyclizations have also been employed to simultaneously construct complex carbon skeletons and vicinal quaternary stereocenters. researchgate.net

| Reaction Type | Key Feature | Stereochemical Outcome | Reference(s) |

| Acid-mediated cyclization of vinylsilyl alcohols | Formation of quaternary center adjacent to oxygen | High diastereoselectivity, anti to C-3 substituent | mdpi.com |

| Pentanidium-catalyzed substitution | Double stereoconvergent process | Good enantioselectivities and diastereoselectivities | chinesechemsoc.org |

| Iridium-catalyzed allenylic alkylation | Enantioconvergent and regioselective | Excellent enantioselectivity for β-allenyl esters | ethz.ch |

| Intramolecular radical cyclization | Simultaneous ring and stereocenter formation | Construction of vicinal quaternary stereocenters | researchgate.net |

Stereocenter Inversion and Epimerization Reactions

Stereocenter inversion and epimerization reactions are valuable tools for accessing diastereomers that may be difficult to obtain directly through a given synthetic route. These transformations allow for the post-cyclization modification of the tetrahydropyran ring's stereochemistry.

Epimerization can be achieved under various conditions, such as treatment with a base, which can lead to the inversion of a stereocenter adjacent to a carbonyl group or other activating functionality. mdpi.com For instance, dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] have been shown to undergo isomerization upon treatment with sodium alkoxides, leading to the inversion of the configuration at the C-4′ atom of the pyrrolidine (B122466) ring. mdpi.com In some cases, a formal inversion of multiple stereocenters can occur, leading to a product that corresponds to a different cycloaddition pathway. mdpi.com

The development of methods for the dynamic epimerization of diols, for example, highlights the potential for converting a mixture of diastereomers into a single, highly enriched product. nih.gov Such strategies often rely on transient thermodynamic control, where a dynamic equilibration between stereoisomers is established, allowing for the selective formation of the most stable diastereomer. nih.gov While not directly focused on 2-dimethylsilyltetrahydropyran, these principles of stereochemical inversion are broadly applicable in organic synthesis.

Reaction Mechanisms of Silyltetrahydropyran Formation

The formation of the this compound ring often proceeds through reactive intermediates, with carbocations and oxocarbenium ions playing a central role in many key bond-forming steps.

Carbocationic Intermediates and Oxocarbenium Ion Generation

The generation of carbocations and, more specifically, oxocarbenium ions is a common and powerful strategy for initiating the cyclization to form tetrahydropyran rings. allen.in These electrophilic species are readily attacked by intramolecular nucleophiles, such as alkenes or alcohols, to forge the heterocyclic ring. sinica.edu.tw

Oxocarbenium ions can be generated from a variety of precursors, including acetals, ethers, and alcohols, under acidic conditions or through oxidation. nih.govacs.org For example, the DDQ-mediated oxidation of benzylic and allylic ethers is a well-established method for generating oxocarbenium ions that can be trapped intramolecularly to form tetrahydropyrans with high diastereocontrol. nih.gov This method is particularly useful as it tolerates acid-labile functional groups. nih.gov

In the context of silyltetrahydropyran synthesis, the cyclization of vinylsilyl alcohols mediated by acid is a key method. mdpi.com This reaction is believed to proceed through the formation of a carbocation β to the silicon atom, which is then trapped by the intramolecular hydroxyl group to form the tetrahydropyran ring. mdpi.com The stability of this carbocationic intermediate is a crucial factor in the success of the reaction.

The Prins cyclization is another classic example where an oxocarbenium ion, generated from an aldehyde and a homoallylic alcohol, is the key intermediate. organic-chemistry.orgresearchgate.net The stereochemical outcome of the Prins cyclization is highly dependent on the geometry of this oxocarbenium ion intermediate. rsc.org

The generation of carbocations can also be achieved under milder conditions using photoredox catalysis, which provides an alternative to the use of strong Lewis acids and high temperatures. cas.cn This approach has been used to generate destabilized benzylic carbocations for Friedel-Crafts-type reactions. cas.cn

| Precursor | Method of Generation | Intermediate | Reference(s) |

| Benzylic/Allylic Ethers | DDQ-mediated oxidation | Oxocarbenium ion | nih.gov |

| Tetrahydropyran Acetals | Lewis Acid | Oxocarbenium ion | acs.org |

| Vinylsilyl Alcohols | Acid-mediation | β-Silyl carbocation | mdpi.com |

| Aldehyde + Homoallylic Alcohol | Acid catalysis (e.g., PMA) | (E)-Oxocarbenium ion | organic-chemistry.org |

| Electronically Deactivated Benzylic Bromides | Photoredox Catalysis | Destabilized benzylic carbocation | cas.cn |

Significance of the β-Silicon Effect in Reaction Pathways

The β-silicon effect, also known as silicon hyperconjugation, is a critical stereoelectronic phenomenon that exerts substantial influence on the reaction pathways leading to the formation of silyl-substituted tetrahydropyrans. This effect describes the stabilizing interaction between a silicon atom located at the β-position relative to a developing positive charge, such as a carbocation. mdpi.comscispace.com The stabilization arises from the donation of electron density from the high-energy, filled carbon-silicon (C-Si) σ-bonding orbital into the adjacent empty p-orbital of the carbocation. scispace.com A key requirement for maximal stabilization is an anti-periplanar arrangement between the C-Si bond and the empty p-orbital, allowing for optimal orbital overlap. mdpi.com

In the context of this compound synthesis, particularly through acid-mediated intramolecular cyclization of unsaturated silyl (B83357) alcohols, the β-silicon effect is a dominant controlling factor. researchgate.net The reaction proceeds via protonation of the double bond, which generates a carbocation intermediate. The presence of the silicon atom at the β-position significantly stabilizes this otherwise high-energy intermediate, thereby facilitating the reaction. mdpi.comresearchgate.net This stabilization not only accelerates the rate of cyclization but also dictates the stereochemical outcome of the reaction.

Research has demonstrated that the cyclization of vinylsilyl alcohols under acidic conditions, such as with p-toluenesulfonic acid (p-TsOH), is a highly stereoselective process due to the β-silicon effect. mdpi.com The intramolecular attack of the hydroxyl group on the stabilized carbocation leads to the formation of the tetrahydropyran ring. The stereochemistry of the final product is controlled by the conformational preferences of the transition state, which seeks to maximize the stabilizing hyperconjugation. For instance, in the cyclization of various silyl alkenols, the major or sole diastereoisomer formed is the one where the silylmethyl group adopts an anti-periplanar relationship to the C-3 substituent in the chair-like transition state, minimizing unfavorable 1,3-diaxial interactions. mdpi.com

The magnitude of the β-silicon effect is considerable. Theoretical and experimental studies have shown that it is stronger than the analogous effect from carbon (the β-C-C effect) and that the stabilizing ability increases with more electropositive elements down Group 14, with tin having a stronger effect than germanium, which in turn is stronger than silicon. scispace.com This stabilization can significantly lower the activation energy for carbocation formation, making pathways that would otherwise be unfavorable accessible. nih.gov For example, reactions that might proceed via an SN2 mechanism can be diverted through an SN1 pathway due to the potent stabilization of the carbocation intermediate by the β-silicon group. nih.gov

The following table summarizes the diastereoselectivity observed in the acid-mediated cyclization of various vinylsilyl alcohols to form substituted tetrahydropyrans, highlighting the stereochemical control imparted by the β-silicon effect.

| Starting Vinylsilyl Alcohol | R¹ Substituent | R² Substituent | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| 1a | Ph | H | >98:2 | 85 |

| 1b | Ph | Me | >98:2 | 89 |

| 1c | 4-MeO-C₆H₄ | H | >98:2 | 82 |

| 1d | 4-Cl-C₆H₄ | H | >98:2 | 88 |

| 1e | n-Hex | H | >98:2 | 75 |

Associative Mechanisms and Catalyst-Induced Acceleration

The synthesis of this compound and related compounds can be significantly accelerated through the use of catalysts, particularly in reactions such as hydrosilylation. epfl.ch Transition-metal catalysts, especially those based on platinum, are widely employed to facilitate the addition of a Si-H bond across a carbon-carbon double or triple bond, a fundamental process in organosilicon chemistry. nih.gov This catalytic acceleration is crucial for achieving high efficiency and selectivity under mild reaction conditions. researchgate.net

While many catalytic hydrosilylation reactions are understood to proceed via mechanisms like the well-established Chalk-Harrod or modified Chalk-Harrod pathways, which involve oxidative addition, migratory insertion, and reductive elimination steps, alternative mechanisms have been proposed for certain catalytic systems. One such alternative is an associative mechanism. Unlike dissociative pathways where a ligand must first detach from the metal center to open a coordination site, an associative mechanism involves the initial binding of a reactant to the metal complex, forming a higher-coordinate intermediate. core.ac.uknottingham.ac.uk

Specifically, in the context of silicon chemistry, nucleophilic substitution at a silicon center (SN2@Si) can proceed through an associative pathway. This involves the formation of a hypercoordinated silicon intermediate, such as a five-coordinate trigonal bipyramidal or six-coordinate octahedral species. nottingham.ac.uk This contrasts with SN2 reactions at carbon, which proceed through a single, high-energy transition state. The formation of a stable, hypercoordinated silicon intermediate in an associative mechanism can provide a lower energy pathway for the reaction.

Detailed kinetic and computational studies on the hydrosilylation of carbonyls catalyzed by specific molybdenum(IV) imido hydride complexes have suggested an unexpected associative mechanism. core.ac.uk In this proposed pathway, the reaction does not proceed through the conventional oxidative addition of the Si-H bond to the metal center. Instead, the catalyst is thought to interact with both the silane (B1218182) and the substrate in an associative manner to facilitate the transformation. core.ac.uk While this has been detailed for carbonyl hydrosilylation, it opens the possibility for similar non-classical mechanisms in the hydrosilylation of alkenes leading to silyl-heterocycles.

The choice of catalyst and ligands can profoundly influence both the rate and the selectivity of the reaction. For instance, in nickel-catalyzed hydrosilylation, the ligand environment around the metal center is crucial for directing the regioselectivity and diastereoselectivity of the Si-H addition. researchgate.net

The following table presents data on catalyst-induced acceleration, showing reaction times and yields for a catalyzed transformation relevant to the synthesis of silicon-containing heterocycles.

| Catalyst Precursor | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Ni(acac)₂ / PCy₃ | 1.0 | 2 | 95 |

| Ni(COD)₂ / PCy₃ | 1.0 | 0.5 | >99 |

| [Ni(allyl)Cl]₂ / PCy₃ | 1.0 | 1 | >99 |

| NiCl₂(PCy₃)₂ | 1.0 | 2 | 98 |

Chemical Transformations and Reactivity of 2 Dimethylsilyltetrahydropyran Derivatives

Functionalization of the Silyl (B83357) Group

The dimethylsilyl group in 2-dimethylsilyltetrahydropyran derivatives serves as a versatile handle for introducing a hydroxyl group or for participating in carbon-carbon bond-forming reactions.

Fleming-Tamao Oxidation for Hydroxy Group Formation

The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond, effectively transforming a silyl group into a hydroxyl group. wikipedia.orgsynarchive.com This reaction is particularly valuable as it allows the silyl group to act as a masked hydroxyl group, which is stable to a variety of reaction conditions where a free hydroxyl group would not be tolerated. wikipedia.orgorganic-chemistry.org The oxidation proceeds with retention of configuration at the carbon center, making it a stereospecific transformation. wikipedia.org

The reaction can be carried out using different protocols developed by Ian Fleming and Kohei Tamao. The Fleming method typically involves a two-pot sequence where a robust arylsilane, like a dimethylphenylsilyl group, is first activated by converting it to a more reactive halosilane. wikipedia.org This is followed by oxidation with a peroxy acid. wikipedia.org The Tamao protocol often utilizes a more reactive fluorosilane or chlorosilane from the start, which can be activated by a fluoride (B91410) source in the presence of an oxidant like hydrogen peroxide. wikipedia.orgorganic-chemistry.org

A general mechanism for the Fleming oxidation involves electrophilic attack on the phenyl ring, leading to a more reactive heterosilane. wikipedia.orgnrochemistry.com This intermediate then reacts with a peroxy acid to form a silyl peroxide, which undergoes a wikipedia.orgorganic-chemistry.org-alkyl shift to yield an alkoxysilane. nrochemistry.com Subsequent hydrolysis furnishes the desired alcohol. nrochemistry.com The mild conditions and straightforward product isolation make this a widely applicable reaction. nrochemistry.com

Challenges can arise, such as steric hindrance around the silicon atom, which can impede the oxidation process. For instance, attempts to oxidize a silicon-substituted quaternary carbon in certain 4-phenyl-4-silyltetrahydropyrans have faced difficulties. d-nb.info

Table 1: Key Features of Fleming-Tamao Oxidation

| Feature | Description |

| Transformation | Converts a C-Si bond to a C-O bond (hydroxyl group). wikipedia.orgsynarchive.com |

| Stereochemistry | Retention of configuration at the carbon atom. wikipedia.org |

| Utility | Silyl group acts as a "masked hydroxyl group". organic-chemistry.org |

| Conditions | Mild and compatible with various functional groups. nrochemistry.com |

| Byproducts | Typically water-soluble, simplifying product isolation. nrochemistry.com |

Cross-Coupling Reactions of Vinylsilane Moieties

When a vinyl group is attached to the silicon atom of a 2-silyltetrahydropyran, it creates a vinylsilane moiety that can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org Notable examples include the Suzuki, Stille, and Hiyama couplings, which link the vinylsilane with organic halides or triflates. libretexts.org

In these cross-coupling reactions, a palladium catalyst facilitates the reaction between the vinylsilane and an organic electrophile. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the vinyl group is transferred from silicon to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The Hiyama coupling, which specifically utilizes organosilanes, is a notable example. A highly efficient palladium-catalyzed cross-coupling of alkenyldimethyl(2-pyridyl)silanes with organic halides has been developed, showcasing the utility of vinylsilanes in forming complex structures. organic-chemistry.org The choice of ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency and stereochemical outcome of the coupling. For instance, sterically hindered and electron-rich ligands often accelerate the reaction. harvard.edu

Table 2: Common Cross-Coupling Reactions for Vinylsilanes

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Vinylboronic acid/ester + Organic Halide/Triflate | Pd catalyst, Base |

| Stille Coupling | Vinylstannane + Organic Halide/Triflate | Pd catalyst |

| Hiyama Coupling | Vinylsilane + Organic Halide/Triflate | Pd catalyst, Fluoride source |

| Negishi Coupling | Vinylzinc reagent + Organic Halide/Triflate | Pd or Ni catalyst |

Post-Cyclization Manipulations for Structural Diversity

The tetrahydropyran (B127337) ring, once formed, can be further modified to create a wide array of structurally diverse molecules. This strategy, known as post-cyclization modification, is a powerful tool in diversity-oriented synthesis. frontiersin.org These modifications can involve reactions that alter the substituents on the ring or even rearrange the ring structure itself.

For example, skeletal rearrangements can be induced after the initial cyclization. In natural product biosynthesis, enzymes can perform post-cyclization skeletal rearrangements on triterpenoid (B12794562) scaffolds, expanding their structural diversity. uni-hannover.de This concept can be applied in synthetic chemistry, where the tetrahydropyran core can be subjected to conditions that promote rearrangements, leading to novel heterocyclic systems.

Furthermore, functional groups introduced during the cyclization or present on the starting materials can be manipulated. For instance, if the tetrahydropyran was formed via a silyl-Prins cyclization, the resulting silyl group can be converted to a hydroxyl group via Fleming-Tamao oxidation, as previously discussed. d-nb.info Other functional groups on the tetrahydropyran ring can undergo standard organic transformations, such as oxidation, reduction, or substitution, to build molecular complexity. The development of one-pot methodologies that combine cyclization with subsequent modifications is an area of growing interest, as it can streamline the synthesis of complex molecules. mdpi.com

Reactivity under Specific Reaction Conditions (e.g., protodesilylation)

The carbon-silicon bond in this compound is generally stable but can be cleaved under specific conditions, most notably through protodesilylation. rsc.org This reaction involves the cleavage of the C-Si bond by a proton source, typically a strong acid, to replace the silyl group with a hydrogen atom. rsc.org

The mechanism of protodesilylation can vary depending on the substrate and reaction conditions. For vinylsilanes, the reaction often proceeds through a cationic intermediate. rsc.org The rate and facility of protodesilylation can be influenced by the acidity of the medium; highly acidic conditions can promote this transformation. nih.gov

In the context of the tetrahydropyran ring, which is an ether, strong acidic conditions can also lead to the cleavage of the ether linkages. masterorganicchemistry.com The reaction typically begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A nucleophile present in the reaction mixture can then attack one of the adjacent carbon atoms, leading to ring-opening. masterorganicchemistry.com Therefore, when subjecting this compound derivatives to acidic conditions, a competition between protodesilylation and ether cleavage may be observed. The outcome will depend on the specific substrate, the nature of the acid, and the reaction conditions employed. masterorganicchemistry.comrsc.org

Advanced Characterization and Spectroscopic Analysis in Organosilicon Chemistry

Spectroscopic Techniques for Stereochemical Assignment (e.g., NOESY experiments)

The determination of the relative and absolute stereochemistry of substituted tetrahydropyrans is crucial for understanding their reactivity and biological activity. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, especially Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful, non-destructive technique for this purpose. acdlabs.comceitec.czlibretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity. ceitec.cz This information is invaluable for distinguishing between different stereoisomers. libretexts.org

In the context of silyl-substituted tetrahydropyrans, NOESY can definitively establish the relative orientation of the silyl (B83357) group and other substituents on the tetrahydropyran (B127337) ring. For instance, a NOESY correlation between the protons of the dimethylsilyl group and specific protons on the tetrahydropyran ring would indicate their spatial closeness, allowing for the assignment of a cis or trans relationship. The intensity of the NOE cross-peak is approximately proportional to the inverse sixth power of the distance between the interacting protons, providing quantitative distance constraints that can be used in molecular modeling. ceitec.cz

For a definitive stereochemical assignment of 2-Dimethylsilyltetrahydropyran, a detailed NOESY analysis would be required. The expected key correlations would be between the silyl methyl protons and the protons at the C2 and C6 positions of the tetrahydropyran ring. The presence or absence of these correlations, along with their relative intensities, would allow for the unambiguous determination of the stereochemistry.

| Interacting Protons | Expected NOESY Correlation (cis-isomer) | Expected NOESY Correlation (trans-isomer) | Significance |

| Si(CH₃)₂ and H-2 | Strong | Weak/Absent | Determines the relative orientation of the silyl group at C2. |

| Si(CH₃)₂ and H-6 (axial) | Possible | Possible | Provides information about the overall ring conformation. |

| Si(CH₃)₂ and H-6 (equatorial) | Possible | Possible | Provides further conformational details. |

| H-2 and H-3 | Strong | Strong | Confirms the connectivity within the tetrahydropyran ring. |

Elucidation of Reactive Intermediates

The synthesis of silyltetrahydropyrans often proceeds through reactive intermediates that dictate the stereochemical outcome of the reaction. ddugu.ac.inlibretexts.org Understanding these transient species is fundamental to controlling the synthesis and achieving the desired isomer. libretexts.org Common reactive intermediates in organosilicon chemistry include silyl-stabilized carbocations, silylenes, and silyl radicals. researchgate.netgelest.comresearchgate.net

In the context of forming this compound, for instance, via a Prins-type cyclization, an oxocarbenium ion intermediate is often proposed. The silicon atom can stabilize an adjacent positive charge through hyperconjugation, influencing the trajectory of the nucleophilic attack and thus the stereoselectivity of the ring closure. nih.gov The nature of the Lewis acid used to promote the reaction can also influence the reaction pathway and the intermediates formed.

The direct detection of these reactive intermediates is often challenging due to their short lifetimes. libretexts.org Their existence is typically inferred through a combination of experimental evidence, such as trapping experiments, and computational studies. Spectroscopic methods, while difficult to apply directly to these transient species, can be used to analyze the stable products, from which the nature of the intermediate can be deduced.

| Reaction Type | Plausible Reactive Intermediate | Role of Silicon | Experimental Evidence |

| Prins Cyclization | Oxocarbenium ion | β-Silicon effect stabilizing the carbocation. | Stereochemical outcome of the product, trapping experiments. |

| Radical Cyclization | Silyl radical | Stabilization of the radical center. | Analysis of byproducts, EPR spectroscopy (in specific cases). |

| Silylene Insertion | Silylene | Direct insertion into C-H or O-H bonds. | Isolation of insertion products. |

This table provides a generalized overview of potential reactive intermediates in the synthesis of silyl-substituted tetrahydropyrans based on established principles in organosilicon chemistry.

Analysis of Conformational Preferences of Silyltetrahydropyran Derivatives

The tetrahydropyran ring is not planar and typically exists in a chair conformation to minimize steric and torsional strain. Substituents on the ring can adopt either an axial or an equatorial position, and the preferred conformation is governed by a complex interplay of steric and stereoelectronic effects, such as the anomeric effect. mdpi.comacs.org

For this compound, the bulky dimethylsilyl group is expected to have a significant influence on the conformational equilibrium. Generally, large substituents prefer the equatorial position to avoid 1,3-diaxial interactions. mdpi.com Therefore, it is highly probable that the chair conformation with the dimethylsilyl group in the equatorial position would be the most stable.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules. beilstein-journals.orgnih.gov These calculations can provide the relative energies of different conformers, bond lengths, and bond angles, offering a detailed picture of the molecule's three-dimensional structure. beilstein-journals.org For silyl-substituted cyclohexanes, it has been shown that the preference for the axial or equatorial position is highly dependent on the nature of the substituent and that steric effects play a subordinate role compared to their carbon analogues. mdpi.com A similar trend would be expected for silyltetrahydropyrans.

NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, provides experimental validation of the conformational preferences predicted by computational methods. researchgate.netlongdom.org

| Conformer | Position of Dimethylsilyl Group | Predicted Relative Stability | Key Stabilizing/Destabilizing Interactions |

| Chair 1 | Equatorial | Most Stable | Minimizes 1,3-diaxial strain. |

| Chair 2 | Axial | Less Stable | Significant 1,3-diaxial interactions with axial protons at C4 and C6. |

| Boat/Twist-Boat | - | Least Stable | High torsional and steric strain. |

This table outlines the expected conformational preferences for this compound based on general principles of conformational analysis.

Computational and Theoretical Studies in Organosilicon Chemistry

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed exploration of plausible reaction pathways. rsc.orgpennylane.ai Methods like Density Functional Theory (DFT) are frequently employed to calculate the energies of reactants, products, and transition states, thereby elucidating the most energetically favorable routes. nih.gov For a molecule like 2-Dimethylsilyltetrahydropyran, these calculations can predict the outcomes of various transformations, such as ring-opening reactions, substitutions at the silicon atom, or reactions involving the tetrahydropyran (B127337) ring.

The process involves proposing several chemically reasonable mechanisms for a given transformation. Quantum chemical calculations then provide the activation energy (Ea) for each proposed step. pennylane.ai The pathway with the lowest activation barrier is typically the one that is kinetically favored. aps.org For instance, in reactions involving nucleophilic attack at the silicon center, calculations can differentiate between pathways leading to substitution versus those that might trigger a ring-opening cascade. Automated reaction network exploration, a high-throughput computational approach, can systematically uncover numerous potential reactions and products, offering a comprehensive view of the chemical landscape. chemrxiv.org

Table 1: Hypothetical Calculated Activation Energies for Competing Pathways of a Reaction Involving this compound This table is illustrative and provides examples of the types of data generated from quantum chemical calculations.

| Proposed Pathway | Key Transformation | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | Nucleophilic Substitution at Si | DFT (B3LYP/6-31G*) | 22.5 |

| Pathway B | Lewis Acid-Catalyzed Ring Opening | DFT (B3LYP/6-31G*) | 18.2 |

As the illustrative data suggests, Pathway B would be predicted as the most likely reaction route under these hypothetical conditions due to its lower activation energy. Such predictive insights are invaluable for guiding experimental efforts in synthetic chemistry. nih.gov

Modeling of Transition States and Intermediates

The transition state is a fleeting, high-energy configuration along a reaction coordinate that represents the point of no return between reactants and products. mit.eduaps.org Its structure and energy determine the rate of a chemical reaction. While transition states are too short-lived to be observed directly, their properties can be precisely modeled using computational methods. mit.edu These calculations locate the first-order saddle point on the potential energy surface corresponding to the transition state. nih.gov

For reactions involving this compound, modeling can reveal the geometry of the transition state, including critical bond lengths and angles. A key feature of silicon chemistry is its ability to form hypercoordinated species. open.ac.uk Computational models can determine whether a reaction proceeds through a four-coordinate silicon center or involves the formation of a five-coordinate (pentacoordinate) intermediate or transition state, which is a common mechanistic feature in nucleophilic substitution at silicon. open.ac.uk The analysis of intermediates, which are local minima on the reaction pathway, is equally important for understanding multi-step reactions. researchgate.net Recently, machine learning models have been developed to accelerate the process of finding transition state structures, making these calculations faster and more accessible. mit.edu

Table 2: Example of Calculated Properties for a Modeled Transition State (TS) in a Ring-Opening Reaction This table is illustrative and provides examples of key parameters obtained from transition state modeling.

| Parameter | Value | Description |

|---|---|---|

| Relative Energy | +18.2 kcal/mol | Energy of the TS relative to reactants. |

| Imaginary Frequency | -345 cm⁻¹ | The single negative frequency confirms a true transition state. |

| Si-O Bond Length (breaking) | 2.15 Å | The elongated bond between silicon and the ring oxygen. |

| Nu-Si Bond Length (forming) | 2.05 Å | The forming bond between the incoming nucleophile (Nu) and silicon. |

The data in the table characterizes the geometry and energetics of a critical point in the reaction, providing a structural snapshot of the bond-breaking and bond-forming processes.

Prediction of Stereochemical Outcomes through Computational Analysis

Many chemical reactions can produce multiple stereoisomers. Computational analysis is a powerful tool for predicting the stereochemical outcome of a reaction by comparing the energies of the different transition states that lead to each product. nih.gov The transition state with the lower energy will be more easily accessed, leading to the formation of the corresponding stereoisomer as the major product. This energy difference can be used to predict the diastereomeric or enantiomeric ratio of the products.

In the context of this compound, which contains chiral centers, predicting the stereoselectivity of reactions is crucial. For example, in a reaction that creates a new stereocenter adjacent to the silyl (B83357) group, computational models can be built for both the syn and anti transition states. By calculating the free energy of activation (ΔG‡) for both pathways, the expected product ratio can be estimated. This approach has been successfully applied to various stereoselective reactions involving organosilicon compounds. nih.govresearchgate.net Microkinetic modeling can further refine these predictions by incorporating the calculated energy barriers to estimate product distributions under specific reaction conditions. nih.gov

Table 3: Illustrative Computational Prediction of Diastereoselectivity This table demonstrates how calculated energy differences are used to predict product ratios.

| Transition State | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (Diastereomer 1 : Diastereomer 2) |

|---|---|---|

| TS leading to Diastereomer 1 | 0.0 | 92 : 8 |

The energy difference of 1.6 kcal/mol between the two transition states strongly favors the formation of Diastereomer 1, a prediction that can then be tested experimentally. This synergy between computation and experiment accelerates the development of highly selective synthetic methods. nih.gov

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating Silyltetrahydropyran Motifs

The construction of the tetrahydropyran (B127337) core of many natural products presents a significant synthetic challenge, particularly concerning the control of stereochemistry. Methodologies involving the formation of 2-silyltetrahydropyrans have proven to be powerful solutions in achieving high diastereoselectivity. These intermediates have been successfully employed in the total synthesis of various natural products, demonstrating their reliability and versatility in complex settings.

Synthesis of Deoxysugars and Glycoside Analogues

Deoxysugars are integral components of numerous bioactive natural products, including many antibiotics and anticancer agents. nih.gov The development of efficient methods for their synthesis is therefore of high importance. A de novo approach utilizing a silyl-Prins cyclization provides rapid and stereoselective access to these crucial building blocks from non-carbohydrate precursors. mdpi.com

This strategy typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The silicon tether directs the intramolecular cyclization to form a 2-silyltetrahydropyran intermediate with high stereocontrol. A key advantage of this method is the subsequent transformation of the C-Si bond into a C-O bond. A modified Tamao–Fleming oxidation of the 2-dimethylsilyltetrahydropyran furnishes the corresponding lactol, which exists in equilibrium with the hydroxy-aldehyde form, effectively providing direct access to the deoxysugar core. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of orthogonally protected L- and D-2,4-dideoxysugars. mdpi.com

A notable application of this methodology is the synthesis of protected L-oliose, a deoxysugar component of the potent anticancer agent aclacinomycin A. researchgate.net The key step involves the trifluoromethanesulfonic acid (TFA) mediated cyclization of a homoallylic alcohol with acetaldehyde, followed by hydrolysis, to yield the corresponding 2-silyltetrahydropyran. Subsequent oxidation provides the target deoxysugar analogue. researchgate.net

| Starting Materials | Key Intermediate | Product | Application |

| Homoallylic alcohol, Aldehyde | 2-Silyltetrahydropyran | Deoxysugar / Glycoside Analogue | Synthesis of L-oliose (component of Aclacinomycin A) researchgate.net |

| (S)-glycidol benzyl (B1604629) ether derivative | Benzyl-protected 2-silyltetrahydropyran | Orthogonally protected 2,4-dideoxyglycoside | Access to complex glycoside structures researchgate.net |

Construction of Marine Natural Product Scaffolds

Marine organisms are a rich source of structurally complex and biologically active natural products, many of which feature polysubstituted tetrahydropyran rings. acs.org The synthesis of these marine-derived compounds requires robust methods for the stereoselective construction of the THP core. mdpi.com Silyl-Prins cyclizations have emerged as a powerful strategy for this purpose, enabling the synthesis of THP-containing marine natural products and their analogues. mdpi.comnih.gov

For instance, the core structure of neopeltolide, a marine macrolide with potent antifungal and cytotoxic activity, has been synthesized using an intermolecular Prins cyclization to establish its tetrahydropyran ring. mdpi.com Halogenated monoterpenes isolated from marine red algae, such as plocamiopyranoid, which contain chloro- or bromo-substituted THP rings, are another class of molecules where this chemistry is applicable. nih.gov Synthetic strategies have been developed where a silyl-Prins cyclization of vinylsilyl alcohols, using specific Lewis acids like bismuth(III) chloride, leads to the formation of halogenated tetrahydropyrans, mimicking the structures found in these marine metabolites. nih.gov The choice of Lewis acid can influence the reaction pathway, allowing for selective synthesis of different halogenated isomers. nih.gov

The versatility of this approach lies in its ability to construct highly substituted tetrahydropyran rings in a single, stereocontrolled step, making it an efficient method for assembling the complex core scaffolds of many marine natural products. mdpi.com

Development of Carbohydrate Mimics and Glycomimetics

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. mdpi.com They are of significant interest in medicinal chemistry as they can modulate the biological processes involving carbohydrates but often possess improved pharmacokinetic properties, such as enhanced stability and cell permeability, compared to their native counterparts. mdpi.comglycopedia.eu The synthesis of deoxysugars and their analogues from 2-silyltetrahydropyran intermediates is a direct route to a major class of glycomimetics. mdpi.com

The synthetic pathway, which proceeds from simple, non-carbohydrate starting materials to form a 2-silyltetrahydropyran that is then oxidized to a lactol, represents a powerful platform for generating carbohydrate mimics. mdpi.com By modifying the starting homoallylic alcohol and aldehyde, a wide variety of deoxygenated and C-substituted sugar analogues can be produced. These molecules can mimic the core structure of natural sugars while presenting different functionalities for interaction with biological targets like enzymes or lectins. glycopedia.eunih.gov

For example, replacing a hydroxyl group with a hydrogen atom (deoxygenation) or a carbon-based substituent can increase lipophilicity and metabolic stability, key features in the design of effective drug candidates. mdpi.com The 2-silyltetrahydropyran-based strategy provides a flexible entry point for these modifications, allowing for the systematic development of glycomimetics with tailored properties for therapeutic applications. mdpi.commdpi.com

Utility in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, or libraries, for high-throughput screening to identify new biological probes or drug leads. nih.govceu.es This approach favors synthetic routes that can diverge from a common intermediate to produce a wide range of distinct molecular scaffolds. pitt.edu The 2-silyltetrahydropyran core is an excellent platform for DOS.

A key strategy involves a DDQ-mediated oxidative cyclization to form a tetrahydropyranone scaffold, which can then be subjected to various diversification reactions. nih.gov For example, a tetrahydropyranone core can be functionalized with an azide. This azide-modified scaffold serves as a common precursor for a library of triazole-containing compounds via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with a diverse set of terminal alkynes. nih.gov This method allows for the rapid generation of a library where diversity is introduced at the final step.

Furthermore, the stereochemistry of the tetrahydropyran ring itself can be a point of diversification. While some silyl-Prins cyclizations are highly stereoselective, ideal for target-oriented synthesis, variations in substrates (e.g., using propargylic ethers instead of allylic ethers) can lead to mixtures of cis- and trans-isomers. pitt.edu This lack of complete stereocontrol, often considered a drawback in total synthesis, becomes an advantage in DOS, as it provides access to a greater diversity of stereochemical arrangements within the compound library. By combining appendage diversity (adding different fragments) and skeletal/stereochemical diversity (varying the core structure and its 3D arrangement), libraries based on the 2-silyltetrahydropyran scaffold can effectively explore a broad region of chemical space. nih.govpitt.edu

| DOS Strategy | Core Scaffold | Diversification Reaction | Outcome |

| Appendage Diversity | Azide-functionalized tetrahydropyranone | Azide-alkyne "click chemistry" | Library of triazole-substituted tetrahydropyrans nih.gov |

| Stereochemical Diversity | 2,6-Disubstituted tetrahydropyrone | Cyclization of propargylic ethers | Mixture of cis and trans isomers for library generation pitt.edu |

| Functional Group Diversity | Vinylsilane-substituted tetrahydropyran | Various functional group interconversions | Access to a wide range of functionalized THP derivatives pitt.edu |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Dimethylsilyltetrahydropyran, and how should its purity and structural integrity be validated?

- Methodological Answer : Common synthetic approaches include ring-opening reactions of silylated epoxides or coupling silyl groups to tetrahydropyran derivatives using transition-metal catalysts (e.g., Pd or Ni). Retrosynthetic planning using AI-powered tools (e.g., Reaxys or Pistachio databases) can predict feasible pathways . For validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm silyl group integration, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to verify stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile building block for synthesizing silicon-containing heterocycles, which are pivotal in drug discovery (e.g., protease inhibitors) and materials science (e.g., silicone-based polymers). Its tetrahydropyran moiety stabilizes transition states in Diels-Alder reactions, while the dimethylsilyl group enhances electrophilicity for nucleophilic substitutions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the silyl group. Use anhydrous solvents (e.g., THF or toluene) for reactions. Conduct periodic FT-IR analysis to monitor Si-O bond stability, and employ Karl Fischer titration to ensure solvent dryness .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

- Methodological Answer : Adjust solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading to influence stereochemistry. For example, chiral phosphine ligands with Pd(0) catalysts can induce enantioselectivity. Monitor reaction progress via in-situ Raman spectroscopy and correlate outcomes with computational models (e.g., DFT calculations) to refine transition-state geometries .

Q. What computational strategies are effective in resolving contradictions between experimental and theoretical data for silyl-tetrahydropyran reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare activation energies with experimental kinetic data. If discrepancies arise, re-evaluate solvent effects or non-covalent interactions (e.g., London dispersion in silyl groups) using implicit/explicit solvation models .

Q. How can multi-component coupling reactions involving this compound be designed to minimize byproduct formation?

- Methodological Answer : Use kinetic control by maintaining low temperatures (–78°C) and slow reagent addition to favor desired adducts. For example, in [4+2] cycloadditions, pre-complexation of the silyl group with Lewis acids (e.g., BF₃·Et₂O) can enhance regioselectivity. Analyze byproduct profiles via HPLC-MS and adjust stoichiometric ratios iteratively .

Q. What analytical frameworks are recommended for elucidating degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Combine accelerated stability testing (e.g., 40°C/75% RH) with high-resolution LC-QTOF-MS to identify degradation products. Use isotopic labeling (e.g., ²⁹Si) to trace bond cleavage sites. Compare results with computational predictions of radical intermediates using Gaussian-based simulations .

Data Reporting and Reproducibility

Q. What data should be included in publications to ensure reproducibility of this compound synthesis?

- Methodological Answer : Provide detailed reaction parameters (temperature, solvent purity, catalyst loading), characterization spectra (NMR, IR, HRMS), and crystallographic data (if available). For novel compounds, include Cartesian coordinates of optimized DFT structures in supplementary materials. Adhere to journal guidelines for experimental sections (e.g., Beilstein Journal of Organic Chemistry standards) .

Safety and Compliance

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Methodological Answer : Conduct hazard assessments for silyl group reactivity (e.g., pyrophoric risks). Use explosion-proof reactors for large-scale reactions and install scrubbers to neutralize volatile silicon byproducts. Document all procedures in alignment with ECHA guidelines for hazardous substance handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.